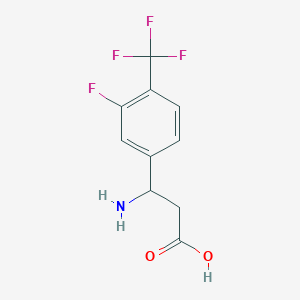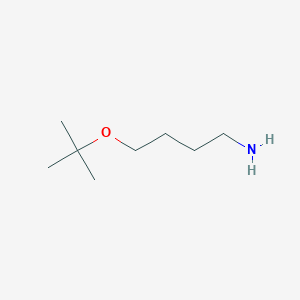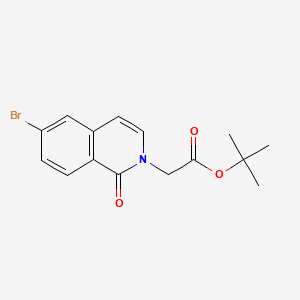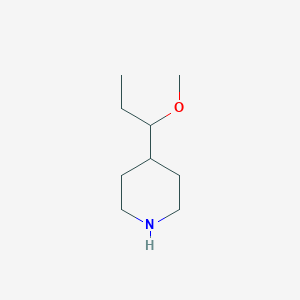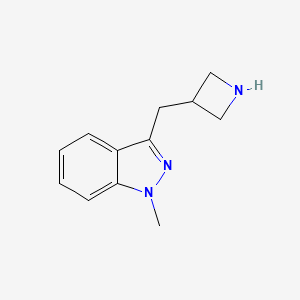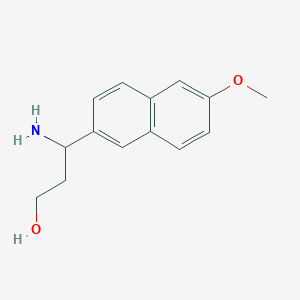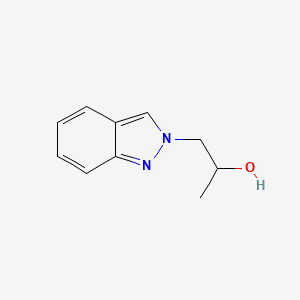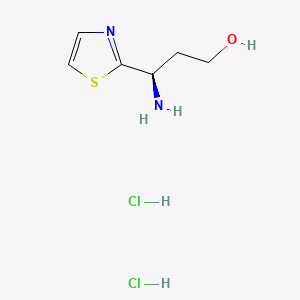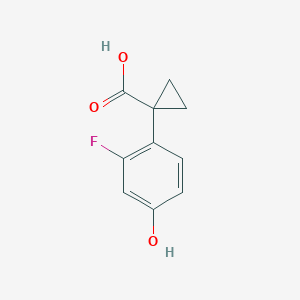
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a fluorine and a hydroxyl group
Preparation Methods
The synthesis of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl-1,1-dicarboxylic acid and 2-fluoro-4-hydroxybenzene.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) under cooling conditions (ice-water bath) to control the temperature below 10°C.
Reagents: Triethylamine is added dropwise to the solution, followed by thionyl chloride (SOCl2) and 2-fluoro-4-hydroxybenzene.
Procedure: The mixture is stirred for several hours, then warmed to room temperature. The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with aqueous sodium hydroxide (NaOH), water, and saturated brine.
Chemical Reactions Analysis
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the cyclopropane ring can provide structural rigidity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of a hydroxyl group, which can influence its chemical properties and applications.
1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacks the fluorine atom, which can impact its binding affinity and stability.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI Key |
UTVGACWRRFGQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


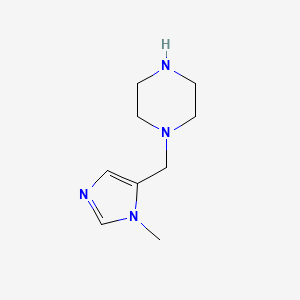
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
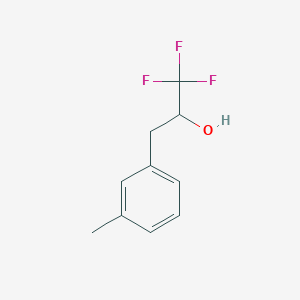

![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
